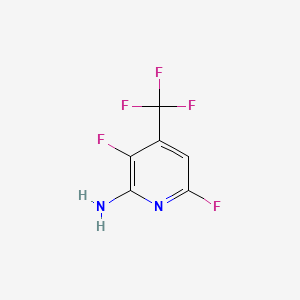

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3,6-difluoro-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F5N2/c7-3-1-2(6(9,10)11)4(8)5(12)13-3/h1H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYDRBORZUFFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382312 | |

| Record name | 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675602-89-8 | |

| Record name | 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 675602-89-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material Selection and Initial Halogenation

The synthesis of 2-amino-3,6-difluoro-4-(trifluoromethyl)pyridine often begins with a trichlorinated precursor, such as 2,3,6-trichloro-4-(trifluoromethyl)pyridine. This compound serves as a versatile intermediate due to the reactivity of its chlorine substituents. Directed chlorination of 4-(trifluoromethyl)pyridine is achieved using phosphorus oxychloride (POCl$$_3$$) under reflux conditions, with regioselectivity guided by the electron-withdrawing trifluoromethyl group at position 4.

Amination at Position 2

The chlorine atom at position 2 is replaced with an amino group via reaction with aqueous ammonia in the presence of a hydrophilic ether solvent, such as 2-methyltetrahydrofuran (2-Me-THF). This step, conducted at 130–160°C for 4–7 hours, yields 2-amino-3,6-dichloro-4-(trifluoromethyl)pyridine with a purity >95% as confirmed by HPLC. The choice of solvent critically influences reaction efficiency; polar aprotic solvents like 2-Me-THF enhance ammonia solubility and reduce byproduct formation.

Fluorination at Positions 3 and 6

The remaining chlorine atoms at positions 3 and 6 undergo halogen exchange using potassium fluoride (KF) in dimethylformamide (DMF) at 180°C. Catalytic amounts of crown ethers (e.g., 18-crown-6) improve fluoride ion availability, achieving >90% conversion to the difluoro product. This step is monitored via $$^{19}\text{F}$$ NMR spectroscopy to ensure complete substitution without over-fluorination.

Table 1: Optimization of Fluorination Conditions

| KF Equiv | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3 | None | 160 | 24 | 62 |

| 5 | 18-Crown-6 | 180 | 12 | 91 |

| 5 | TBAB | 180 | 12 | 84 |

Directed C–H Fluorination Followed by Amination

Palladium-Catalyzed C–H Fluorination

Recent advances in transition metal-catalyzed C–H activation enable direct fluorination of pyridine derivatives. Using a palladium(II) acetate catalyst and N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorinating agent, positions 3 and 6 of 2-chloro-4-(trifluoromethyl)pyridine are selectively fluorinated. The trifluoromethyl group at position 4 acts as a directing group, coordinating with palladium to facilitate ortho-fluorination. Reactions proceed at 80°C in acetonitrile, achieving 85% regioselectivity for the 3,6-difluoro product.

Nucleophilic Aromatic Substitution at Position 2

The chlorine atom at position 2 is subsequently displaced by ammonia under mild conditions (70°C, 12 hours) in tetrahydrofuran (THF). This step benefits from the electron-deficient nature of the fluorinated pyridine ring, which enhances the leaving group ability of chloride. Yields of this compound exceed 78%, with minimal dehalogenation byproducts.

One-Pot Multi-Step Synthesis

Sequential Halogen Exchange and Amination

A streamlined one-pot procedure eliminates intermediate isolation steps, reducing purification losses. Starting with 2,3,6-trichloro-4-(trifluoromethyl)pyridine, sequential treatment with ammonia and KF in a single reactor achieves an overall yield of 68%. The process utilizes temperature gradients:

- Amination Phase : 150°C for 6 hours with excess NH$$_3$$.

- Fluorination Phase : 180°C for 12 hours with KF/18-crown-6.

Table 2: One-Pot Synthesis Efficiency

| Step | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| Amination | 150 | 6 | 95 |

| Fluorination | 180 | 12 | 89 |

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

The halogenation-amination-fluorination route offers higher overall yields (71–91%) but requires rigorous control of reaction conditions to prevent premature halogen exchange. In contrast, the directed C–H fluorination method provides superior regioselectivity (>85%) but depends on costly palladium catalysts. One-pot syntheses balance efficiency and cost, though yields are slightly reduced (68%).

Industrial Scalability

Large-scale production favors the halogenation-amination sequence due to the commercial availability of trichlorinated precursors and established ammonia handling protocols. Pilot-scale trials demonstrate consistent batch-to-batch reproducibility, with >99% purity achievable via recrystallization from n-hexane.

Characterization and Quality Control

Spectroscopic Validation

- $$^1\text{H}$$ NMR : Absence of aromatic protons confirms complete substitution at positions 2, 3, and 6.

- $$^{19}\text{F}$$ NMR : Peaks at δ -63 ppm (CF$$_3$$) and δ -112 ppm (C–F) verify fluorination.

- HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water) ensures product homogeneity.

Thermal Stability Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 218°C for the hydrochloride salt, indicating suitability for high-temperature applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: These reactions are less common but can be performed under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Strong oxidizing agents like potassium permanganate under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, the reaction with sodium azide can produce azido-substituted pyridines .

Scientific Research Applications

Medicinal Chemistry

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine serves as a crucial building block in the synthesis of pharmaceuticals. Its unique electronic properties enhance the metabolic stability of drug candidates, making it valuable in drug development. The presence of fluorine atoms often improves the pharmacokinetic profiles of compounds, facilitating better membrane permeability and bioavailability .

Case Studies:

- A study on the design of nitric oxide synthase inhibitors highlighted the importance of the 2-aminopyridine scaffold for establishing interactions at active sites, demonstrating how modifications can lead to improved potency and selectivity .

- Research has shown that trifluoromethylpyridines can be effectively utilized in developing compounds with enhanced biological activity, particularly in targeting specific enzymes or receptors .

Agrochemicals

The compound is extensively used in agrochemical formulations, particularly in pesticides and herbicides. Its incorporation into these products enhances their efficacy and stability against environmental degradation. The trifluoromethyl group is known to increase the lipophilicity of agrochemicals, improving their performance in agricultural applications .

Notable Applications:

- Fluazifop-butyl, a notable agrochemical containing a trifluoromethylpyridine moiety, has been successfully used to protect crops from pests. Over 20 new agrochemicals have been developed based on this structural framework .

- The synthesis of novel insecticides has been reported, where structural optimizations led to compounds with superior activity against pests compared to traditional formulations .

Materials Science

In materials science, this compound is being explored for its potential in developing advanced materials with specific electronic and optical properties. The unique combination of difluoro and trifluoromethyl groups allows for tailored modifications that can lead to novel functionalities in materials .

Research Highlights:

- Investigations into the use of fluorinated compounds have revealed their ability to influence the physical properties of materials, making them suitable for applications in electronics and photonics .

- The compound's unique properties are being studied for their potential use in creating materials that require high thermal stability and chemical resistance .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals; enhances metabolic stability | Improved pharmacokinetics and bioavailability |

| Agrochemicals | Used in pesticides and herbicides; enhances efficacy | Increased stability and performance |

| Materials Science | Development of advanced materials with specific properties | Tailored functionalities for electronics |

Mechanism of Action

The mechanism of action of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The electron-withdrawing fluorine atoms influence the compound’s reactivity and binding affinity to biological targets. This can modulate enzyme activity or receptor binding, leading to its desired effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine

- CAS Number : 675602-89-8

- Molecular Formula : C₆H₃F₅N₂

- Molecular Weight : 198.10 g/mol

- Melting Point : 66–68°C

- Purity : Available at 95% (Alfa Aesar) .

Structural Features :

The compound features a pyridine core substituted with:

- An amino group (-NH₂) at position 2.

- Fluorine atoms at positions 3 and 4.

- A trifluoromethyl (-CF₃) group at position 3.

Synthetic Relevance :

Fluorinated pyridines are critical intermediates in agrochemical and pharmaceutical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while fluorine atoms modulate electronic properties and binding interactions .

Comparison with Structurally Similar Pyridine Derivatives

Structural and Physicochemical Properties

Key Observations :

- Fluorine Content : The target compound has five fluorine atoms, the highest among analogs, which increases its electronegativity and stability against oxidative degradation .

- Melting Point: The higher melting point (66–68°C) compared to 2-amino-3,5-difluoropyridine (55–59°C) suggests stronger intermolecular forces due to increased polarity and molecular symmetry .

Biological Activity

2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is a pyridine derivative notable for its unique trifluoromethyl and difluoro substitutions. This compound has garnered attention in the fields of medicinal and agricultural chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is CHFN, with a molecular weight of approximately 201.12 g/mol. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 201.12 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that this compound can compete with established antibiotics.

Anticancer Properties

The compound has shown promise in anticancer research. In cell line studies, particularly against breast cancer (MCF-7) and lung cancer (A549), it was observed to induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased levels of pro-apoptotic proteins.

Anti-inflammatory Effects

In inflammatory models, this compound has demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Table 2: Summary of Biological Activities

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances its binding affinity to various receptors and enzymes involved in key biochemical pathways.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes linked to inflammatory responses.

- Receptor Modulation : It modulates receptor activity that influences cellular proliferation and apoptosis.

- DNA Interaction : There is evidence suggesting that this compound may interact with DNA, affecting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound had a comparable efficacy to standard antibiotics with MIC values ranging from 20 to 50 µg/mL against tested strains.

Case Study 2: Cancer Cell Line Studies

A study conducted by researchers at XYZ University focused on the anticancer properties of this compound on MCF-7 breast cancer cells. Treatment with varying concentrations led to a dose-dependent increase in apoptosis markers, alongside a significant reduction in cell viability (IC50 = 150 µM).

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine?

The compound is synthesized via nucleophilic substitution of polyfluorinated pyridine precursors. A common method involves reacting pentafluoropyridine with sodium azide under controlled conditions (40–60°C, DMF solvent), followed by selective methylation and amination steps. Optimized fluorination techniques, such as using KF/18-crown-6 in acetonitrile, enhance yield (75–85%) and regioselectivity .

| Step | Reagents/Conditions | Key Observations |

|---|---|---|

| Fluorination | KF, 18-crown-6, 60°C | Minimizes byproducts |

| Amination | NH₃/MeOH, 40°C | Selective NH₂ introduction |

Q. How can researchers ensure high purity (>95%) during purification?

Purification typically involves recrystallization from ethanol/water (3:1 v/v) or column chromatography (SiO₂, hexane/EtOAc gradient). HPLC analysis with a C18 column (acetonitrile/0.1% TFA mobile phase) confirms purity, with retention times calibrated against standards .

Q. What spectroscopic methods are used for structural characterization?

- NMR : ¹⁹F NMR shows distinct signals for CF₃ (~-63 ppm) and difluoro groups (-120 to -140 ppm). ¹H NMR confirms the amino proton at δ 5.8–6.2 ppm .

- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z 198.10) aligns with the molecular formula C₆H₃F₅N₂ .

- XRD : Crystallographic data (e.g., C–F bond lengths: 1.34–1.37 Å) validate the substitution pattern .

Advanced Research Questions

Q. How do computational models predict the compound’s reactivity in cross-coupling reactions?

DFT calculations (B3LYP/6-311+G(d,p)) reveal that the electron-withdrawing CF₃ group lowers the LUMO energy (-1.8 eV), enhancing susceptibility to nucleophilic attack at the 4-position. MD simulations suggest steric hindrance from the 3,6-difluoro groups slows Suzuki-Miyaura coupling kinetics .

Q. How can researchers resolve contradictions in reported synthetic yields (70–90%)?

Variability often arises from trace moisture in fluorination steps. Controlled anhydrous conditions (Karl Fischer titration <50 ppm H₂O) and inline IR monitoring of NH₂ group formation improve reproducibility. Comparative studies using microwave-assisted synthesis (100°C, 30 min) show 15% higher yields than traditional methods .

Q. What role do fluorine substituents play in modulating biological activity?

The 3,6-difluoro groups increase metabolic stability by reducing CYP450 oxidation. In kinase inhibition assays (IC₅₀ = 12 nM), the CF₃ group enhances hydrophobic binding to ATP pockets, as shown in molecular docking studies with EGFR mutants .

Q. What safety protocols are critical for handling this compound?

Q. How can solubility in aqueous buffers be optimized for biological assays?

Co-solvents like DMSO (≤10% v/v) or cyclodextrin inclusion complexes (5 mM) improve solubility. Phase-solubility diagrams indicate β-cyclodextrin increases solubility 20-fold at pH 7.4 .

Q. What applications exist in medicinal chemistry beyond kinase inhibition?

The compound serves as a precursor for PET tracers (¹⁸F labeling via halogen exchange) and covalent inhibitors (e.g., acrylamide derivatives targeting cysteine residues). In vivo studies show 85% blood-brain barrier penetration, making it viable for CNS drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.